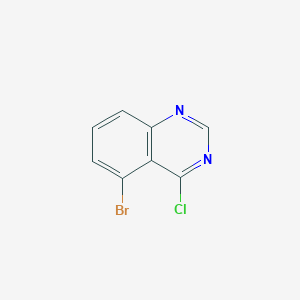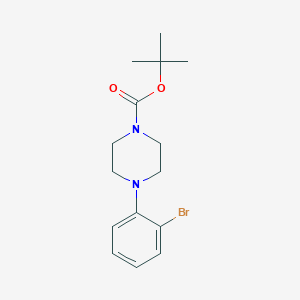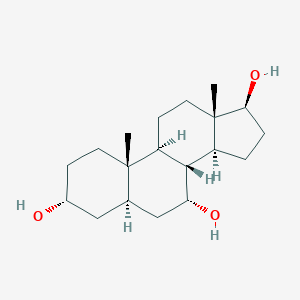
5alpha-Androstane-3alpha,7alpha,17beta-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstane-3alpha,7alpha,17beta-triol is a steroid hormone that is synthesized in the adrenal gland and has been found to have various biochemical and physiological effects. This hormone is a metabolite of dehydroepiandrosterone (DHEA) and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5alpha-Androstane-3alpha,7alpha,17beta-triol is complex and involves various pathways. It has been found to interact with various receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. It also has an inhibitory effect on the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This hormone has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Effets Biochimiques Et Physiologiques
5alpha-Androstane-3alpha,7alpha,17beta-triol has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. This hormone has also been found to have an anti-cancer effect and can inhibit the growth of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5alpha-Androstane-3alpha,7alpha,17beta-triol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. It is also readily available and can be synthesized in the lab. However, one limitation is that it may have different effects in different cell types and may not be effective in all cases. It is also important to note that the effects of this hormone may be influenced by other factors, such as age and sex.
Orientations Futures
There are several future directions for the study of 5alpha-Androstane-3alpha,7alpha,17beta-triol. One area of research is the potential use of this hormone in the treatment of neurodegenerative diseases. Another area of research is the development of novel therapies for cancer using 5alpha-Androstane-3alpha,7alpha,17beta-triol. Additionally, further research is needed to fully understand the mechanism of action of this hormone and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5alpha-Androstane-3alpha,7alpha,17beta-triol involves the conversion of 5alpha-Androstane-3alpha,7alpha,17beta-triol into 7alpha-hydroxy-5alpha-Androstane-3alpha,7alpha,17beta-triol, which is then further converted into 5alpha-Androstane-3alpha,7alpha,17beta-triol by the action of 17beta-hydroxysteroid dehydrogenase type 5 (17beta-HSD5). This process occurs in the adrenal gland and is regulated by various enzymes and cofactors.
Applications De Recherche Scientifique
5alpha-Androstane-3alpha,7alpha,17beta-triol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and anti-cancer properties. Research has shown that this hormone can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to have a protective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
19316-58-6 |
|---|---|
Nom du produit |
5alpha-Androstane-3alpha,7alpha,17beta-triol |
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(3R,5R,7R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
Clé InChI |
UFGLFVVFQFFPSV-FCSTYLMUSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



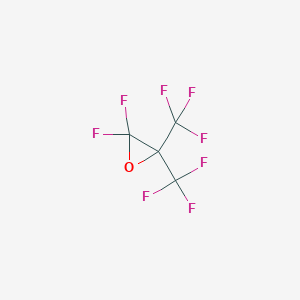
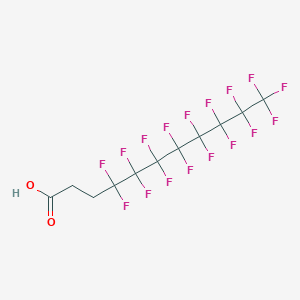
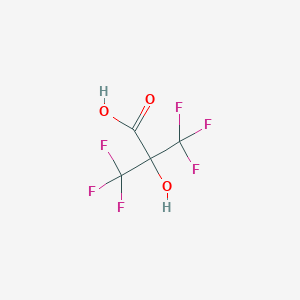
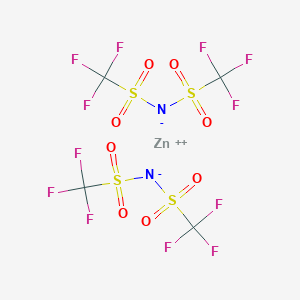

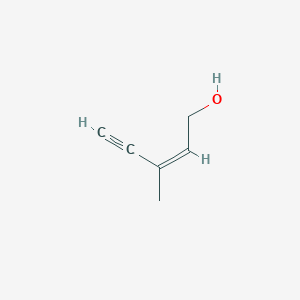

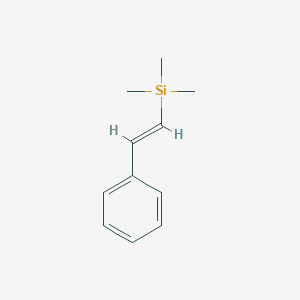
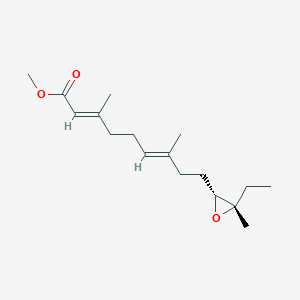
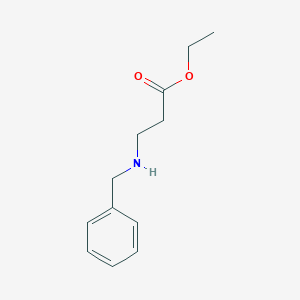
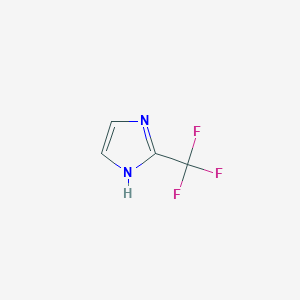
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
